

# An In-depth Technical Guide on the Early Clinical Trial Data of Fezolinetant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Fezolamine |           |
| Cat. No.:            | B1217759   | Get Quote |

A Note on Nomenclature: This document provides a detailed overview of the early clinical trial data for Fezolinetant. Initial searches for "**Fezolamine**" did not yield relevant clinical trial information, suggesting a likely misspelling of the neurokinin-3 (NK3) receptor antagonist, Fezolinetant.

Audience: This guide is intended for researchers, scientists, and drug development professionals interested in the foundational clinical data of Fezolinetant.

### **Core Mechanism of Action**

Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist.[1] Its mechanism of action is centered on the modulation of the thermoregulatory center within the hypothalamus.[2] In menopausal women, declining estrogen levels lead to an overactivity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons.[3] This results in increased signaling by neurokinin B (NKB), which binds to NK3 receptors and disrupts normal temperature regulation, leading to vasomotor symptoms (VMS) such as hot flashes and night sweats.[3][4] Fezolinetant works by crossing the blood-brain barrier and blocking the binding of NKB to NK3 receptors, thereby helping to restore the balance in the thermoregulatory center and reduce the frequency and severity of VMS.[5]

## **Signaling Pathway**

The signaling pathway affected by Fezolinetant involves the KNDy neurons in the hypothalamus. In a state of estrogen deficiency, these neurons become hypertrophic and



overactive, leading to increased NKB release. By antagonizing the NK3 receptor, Fezolinetant effectively dampens this excessive signaling cascade that leads to heat dissipation effectors like vasodilation and sweating.[2]



Click to download full resolution via product page

Fezolinetant's Mechanism of Action

# Early Phase Clinical Trial Data Pharmacokinetics



Early Phase 1 studies characterized the pharmacokinetic profile of Fezolinetant in healthy individuals.

| Parameter                         | Value                                                                                                 | Population                         |
|-----------------------------------|-------------------------------------------------------------------------------------------------------|------------------------------------|
| Time to Max. Concentration (Tmax) | 1.5 - 2.0 hours                                                                                       | Healthy Subjects                   |
| Half-life (t1/2)                  | 4.2 - 7.7 hours                                                                                       | Healthy Women (20-60 mg)[6]<br>[7] |
| Metabolism                        | Primarily via CYP1A2 to inactive metabolite ES259564; minor contributions from CYP2C9 and CYP2C19.[6] | In vitro human liver<br>microsomes |
| Protein Binding                   | 51%                                                                                                   | Healthy Subjects[8]                |
| Apparent Clearance (CL/F)         | 10.8 L/h                                                                                              | Healthy Subjects[8]                |
| Volume of Distribution (Vz/F)     | 189 L                                                                                                 | Healthy Subjects[8]                |

Data compiled from multiple Phase 1 studies.[6][7][8]

Drug Interactions: Co-administration with a strong CYP1A2 inhibitor like fluvoxamine can significantly increase Fezolinetant exposure (approximately 9-fold) and prolong its half-life (from 4.1 to 22.4 hours).[6]

## **Efficacy**

Phase 2 trials were designed to assess the efficacy of various doses of Fezolinetant in reducing VMS.

Phase 2a Study (NCT not specified)[9]



| Outcome                                            | Fezolinetant (90 mg BID)            | Placebo           |
|----------------------------------------------------|-------------------------------------|-------------------|
| Mean Reduction in Total VMS<br>Score (at 12 weeks) | -26.5                               | -12.2 (p < 0.001) |
| Reduction in Moderate/Severe<br>VMS Frequency      | 5 fewer episodes/day vs.<br>placebo | -                 |

### Phase 2b VESTA Study (NCT not specified)[10][11]

| Outcome                                                              | Fezolinetant (Range of Doses)                 | Placebo |
|----------------------------------------------------------------------|-----------------------------------------------|---------|
| Mean Change in<br>Moderate/Severe VMS<br>Frequency (at 4 weeks)      | -1.9 to -3.5 per day (p < 0.05 for all doses) | -       |
| Mean Change in<br>Moderate/Severe VMS<br>Frequency (at 12 weeks)     | -1.8 to -2.6 per day (p < 0.05 for all doses) | -       |
| Responder Rate (≥50% reduction in VMS frequency at end of treatment) | 81.4% to 94.7% (p < 0.05 for all doses)       | 58.5%   |

### Phase 2 STARLIGHT Study (Japan) (NCT05034042)[12]

| Outcome                                                | Fezolinetant (15 mg<br>QD)    | Fezolinetant (30 mg<br>QD)    | Placebo |
|--------------------------------------------------------|-------------------------------|-------------------------------|---------|
| Mean Change in VMS Frequency (from baseline to week 8) | -7.04 (p=0.002 vs<br>placebo) | -6.31 (p=0.030 vs<br>placebo) | -4.55   |

## **Safety and Tolerability**

Across early phase trials, Fezolinetant was generally well-tolerated.



| Adverse Event Profile                                    | Findings                                                                                                                                                    |
|----------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Most Common Treatment-Emergent Adverse<br>Events (TEAEs) | Headache and gastrointestinal disorders were among the most frequently reported.[1][9][13]                                                                  |
| Serious Adverse Events (SAEs)                            | No treatment-related serious adverse events were reported in the Phase 2b study.[11]                                                                        |
| Liver Function                                           | Elevations in liver enzymes (ALT/AST) have been noted, but these were generally transient and resolved with ongoing treatment or after discontinuation.[14] |

# **Experimental Protocols Phase 2a Study Design**

This was a 12-week, double-blind, randomized, placebo-controlled study conducted in eight centers in Belgium.[9]

- Participants: Healthy menopausal women aged 40 to 65 years experiencing moderate to severe VMS.[9]
- Intervention: Participants were randomized (1:1) to receive either 90 mg of Fezolinetant twice daily or a matching placebo for 12 weeks.[9]
- Primary Objective: To evaluate the effect of Fezolinetant on VMS.[9]
- Data Collection: Participants likely used daily diaries to record the frequency and severity of their VMS, a standard practice in such trials.

## Phase 2b (VESTA) Study Design

This was a dose-ranging, 12-week, double-blind, randomized, placebo-controlled study.[10]

 Participants: Menopausal women aged 40-65 years with a baseline of at least 50 moderate/severe VMS episodes per week.[10]



- Intervention: Participants were randomized to one of seven Fezolinetant dosing regimens (15, 30, 60, 90 mg twice daily, or 30, 60, 120 mg once daily) or placebo.[10]
- Primary Outcomes: Reduction in the frequency and severity of moderate/severe VMS at weeks 4 and 12.[10]
- Key Secondary Outcome: Response rate, defined as a 50% or greater reduction in the frequency of moderate/severe VMS.[10]

## **Clinical Trial Workflow Example**





Click to download full resolution via product page

Generalized Phase 2 Clinical Trial Workflow

### Conclusion

The early clinical trial data for Fezolinetant demonstrated a promising efficacy and safety profile for the treatment of vasomotor symptoms associated with menopause. The Phase 2 studies established proof-of-concept, showing rapid and significant reductions in VMS frequency and severity across a range of doses.[9][10] The pharmacokinetic profile indicates rapid absorption



and a half-life supportive of once or twice-daily dosing.[6] These foundational studies paved the way for the larger Phase 3 pivotal trials (e.g., SKYLIGHT 1 & 2) that further confirmed these findings and led to its regulatory review and approval.[15][16][17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. asianpharmtech.com [asianpharmtech.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Neurokinin Receptor Antagonist, Fezolinetant, for Treatment of Menopausal Vasomotor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fezolinetant? [synapse.patsnap.com]
- 5. "Veozah (Fezolinetant): A Promising Non-Hormonal Treatment for Vasomotor Symptoms in Menopause" PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Evaluation of CYP-Mediated Metabolism of Fezolinetant and Pharmacokinetic Interaction Between Fezolinetant and Fluvoxamine in Healthy Postmenopausal Smokers and Nonsmokers PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of Fezolinetant in Healthy Chinese Female Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist fezolinetant for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Astellas Presents Fezolinetant Phase 2b Clinical Trial Results at Endocrine Society's Annual Meeting (ENDO) [prnewswire.com]
- 12. Phase II study of fezolinetant for treatment of vasomotor symptoms associated with menopause in Japan PubMed [pubmed.ncbi.nlm.nih.gov]



- 13. The effectiveness and value of fezolinetant for moderate-to-severe vasomotor symptoms associated with menopause: A summary from the Institute for Clinical and Economic Review's Midwest Public Advisory Council PMC [pmc.ncbi.nlm.nih.gov]
- 14. ▼ Fezolinetant for menopausal vasomotor symptoms | Drug and Therapeutics Bulletin [dtb.bmj.com]
- 15. Phase 3b Trial of Fezolinetant Shows Positive Topline Results for Treatment of VMS Due to Menopause [prnewswire.com]
- 16. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT PMC [pmc.ncbi.nlm.nih.gov]
- 17. newsroom.astellas.com [newsroom.astellas.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Early Clinical Trial Data of Fezolinetant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217759#early-clinical-trial-data-on-fezolamine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com